molecular formula C10H14BrNO2S B2672290 5-Bromo-2-(2-methylpropyl)benzenesulfonamide CAS No. 2551120-58-0

5-Bromo-2-(2-methylpropyl)benzenesulfonamide

Cat. No. B2672290
CAS RN: 2551120-58-0
M. Wt: 292.19
InChI Key: AKVOQTHVDWRNAW-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-methylpropyl)benzenesulfonamide is a chemical compound with the CAS Number: 2551120-58-0 . It has a molecular weight of 292.2 .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(2-methylpropyl)benzenesulfonamide is represented by the InChI code: 1S/C10H14BrNO2S/c1-7(2)5-8-3-4-9(11)6-10(8)15(12,13)14/h3-4,6-7H,5H2,1-2H3,(H2,12,13,14) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-(2-methylpropyl)benzenesulfonamide include a molecular weight of 292.2 .

Scientific Research Applications

Photodynamic Therapy Applications

The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been explored, revealing their potential applications in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, which are crucial for Type II mechanisms in PDT. The remarkable photophysical and photochemical properties of these phthalocyanines highlight their potential as Type II photosensitizers in cancer treatment through PDT, offering a promising alternative therapy (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Biological Activity

The synthesis of novel derivatives by nucleophilic substitution reaction with various sulfonyl and acid chlorides has led to the identification of compounds with significant antimicrobial activity. This includes the development of compounds such as N-(5‑bromo‑2‑chloro‑pyrimidin-4-yl)-4-methyl-benzenesulfonamide, which exhibited notable antimicrobial activity against tested pathogenic bacterial and fungal strains, showcasing the therapeutic potential of these compounds in addressing microbial infections (Ranganatha et al., 2018).

Enzyme Inhibition Studies

Derivatives synthesized through microwave irradiation have been tested for their inhibitory effects on human carbonic anhydrase I and II isoenzymes. These studies highlight the potential of these compounds as inhibitors, with Ki values in the nanomolar range, demonstrating their efficiency and specificity. The implications of these findings extend to the development of new therapeutic agents targeting diseases where carbonic anhydrase activity is implicated (Gul et al., 2016).

properties

IUPAC Name

5-bromo-2-(2-methylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S/c1-7(2)5-8-3-4-9(11)6-10(8)15(12,13)14/h3-4,6-7H,5H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVOQTHVDWRNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C=C(C=C1)Br)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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